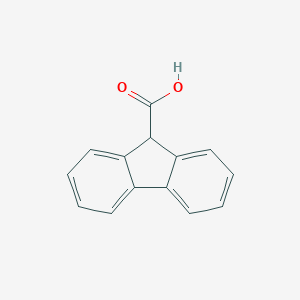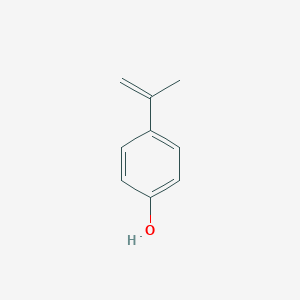
4-Isopropenylphénol
Vue d'ensemble
Description
Synthesis Analysis
4-Isopropenylphenol can be synthesized from bisphenol A through various chemical reactions, including the generation of stable carbocations in concentrated sulfuric acid, leading to its facile synthesis along with its dimers and spiro-bisphenol derivatives (Chen, Lin, & Dai, 2004). Another approach involves the cleavage of bisphenol A using high-temperature water without catalysts, avoiding oligomerization and yielding isopropenylphenol directly (Hunter, Felczak, & Savage, 2004).
Molecular Structure Analysis
The molecular structure of 4-isopropenylphenol is characterized by the presence of an isopropenyl group attached to a phenol moiety, which influences its reactivity and physical properties. Studies have focused on understanding the transformations of functional groups of 4-isopropenylphenol under various conditions, highlighting its reactivity and potential for polymerization and other chemical modifications (Sergeev et al., 1990).
Chemical Reactions and Properties
4-Isopropenylphenol participates in various chemical reactions, including condensation with dihaloalkanes to produce monobromosubstituted derivatives and its use as a precursor for nitrogen-containing derivatives and polymers with plasticizing properties (Magerramov et al., 2009). Its chemical versatility is further demonstrated in the synthesis of monomers containing isopropenylphenoxy groups, which undergo photopolymerization to form polymers with indane groups in the backbone, showcasing its utility in polymer science (Crivello & Lai, 1995).
Applications De Recherche Scientifique
Intermédiaire dans la production du Bisphénol A
Le 4-isopropenylphénol est un intermédiaire dans la production de Bisphénol A (BPA) . Le BPA est un monomère clé dans la production de résines époxy et de plastiques en polycarbonate .
Sous-produit de recyclage du BPA
Le this compound est également généré par le recyclage de o,p-BPA, un sous-produit de la production de l'isomère p,p du BPA .
Sorbants pour la récupération des ions uranyles
Des co-oligomères triples de this compound, de phénol et de formaldéhyde ont été synthétisés et utilisés pour la première fois comme précurseurs dans la réaction de structuration en présence d'acrylonitrile et de l'initiateur peroxyde de benzoyle . Ces copolymères réticulés sont efficaces comme sorbants pour l'extraction des ions UO 22+ de systèmes aqueux modèles .
Antioxydants dans diverses applications
Les phénols fonctionnellement substitués et les produits de leurs transformations, y compris le this compound, trouvent diverses applications dans la technologie comme antioxydants dans les huiles lubrifiantes, les combustibles, les matériaux polymères, les médicaments, les inhibiteurs de corrosion des métaux, etc .
Amélioration des propriétés physicochimiques et de performance
Les co-oligomères phénol-formaldéhyde modifiés, y compris ceux dérivés du this compound, peuvent être introduits dans diverses compositions afin d'améliorer les propriétés physicochimiques et de performance des matériaux réticulés .
Matériaux d'absorption pour les problèmes technologiques
Au cours des 10 à 15 dernières années, les composés polymères à structure réticulée, y compris ceux dérivés du this compound, sont souvent utilisés comme matériaux d'absorption pour résoudre divers problèmes technologiques .
Mécanisme D'action
Target of Action
4-Isopropenylphenol, also known as 4-(prop-1-en-2-yl)phenol, is an organic compound . The molecule consists of a 2-propenyl group affixed to the 4 position of phenol . The compound is an intermediate in the production of bisphenol A (BPA) . .
Mode of Action
It is known that 4-isopropenylphenol undergoes o-protonation by sulfuric acid, giving the carbocation, which undergoes a variety of dimerization reactions .
Biochemical Pathways
4-Isopropenylphenol is an intermediate in the production of bisphenol A (BPA), which is produced annually in large quantities . It is also generated by the recycling of o,p-BPA, a byproduct of the production of the p,p-isomer of BPA . The compound can also be produced by catalytic dehydrogenation of 4-isopropylphenol .
Result of Action
It is known that the compound undergoes a variety of dimerization reactions when protonated .
Action Environment
The action of 4-Isopropenylphenol can be influenced by various environmental factors. For instance, the compound undergoes high-temperature hydrolysis of BPA . .
Safety and Hazards
Orientations Futures
4-Isopropenylphenol is an intermediate in the production of bisphenol A (BPA), 2.7 Mkg/y of which are produced annually (2007) . It is also generated by the recycling of o,p -BPA, a byproduct of the production of the p,p -isomer of BPA . The compound can also be produced by catalytic dehydrogenation of 4-isopropylphenol .
Propriétés
IUPAC Name |
4-prop-1-en-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRUUPXPPLSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51032-74-7 | |
| Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90962744 | |
| Record name | 4-(Prop-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64054-77-9, 4286-23-1 | |
| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropenylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Isopropenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Prop-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-ISOPROPENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-isopropenylphenol is a characteristic pyrolysis product of Sphagnum moss, specifically derived from the decarboxylation of sphagnum acid, a unique biomarker for this type of moss. [, , ] This compound can be found in peat due to the accumulation and decomposition of Sphagnum over time. [, ]
A: Research suggests that polyphenols, like sphagnum acid, are preferentially degraded in Sphagnum under wetter conditions. [] As 4-isopropenylphenol is a breakdown product of sphagnum acid, its presence in peat, particularly at deeper layers, indicates drier periods with less degradation of this specific phenolic compound. [] This makes 4-isopropenylphenol a valuable proxy for reconstructing past hydrological conditions in Sphagnum-dominated peatlands. []
ANone:
- Spectroscopic data: Detailed NMR and MS data can be found in several papers studying the degradation of Bisphenol A. [, , , , , ] For example, [] describes the identification of 4-isopropenylphenol using GC-MS by comparing its retention time and mass spectra with authentic compounds.
A: 4-isopropenylphenol is a common degradation product of Bisphenol A (BPA) through various oxidative processes. Studies employing purified laccase from Trametes villosa [, ] and manganese peroxidase from Pleurotus ostreatus [] have identified 4-isopropenylphenol as a key metabolite. These enzymes, involved in lignin degradation, catalyze the oxidation of BPA, leading to the formation of 4-isopropenylphenol alongside other byproducts like phenol and 4-isopropylphenol. [, ]
A: Yes, 4-isopropenylphenol can be polymerized, but only through cationic mechanisms using proton or Lewis acid initiators. [] It shows a preference for cationic polymerization over radical or anionic methods. [] This selectivity is attributed to the presence of the sterically hindered phenol group in its structure. []
ANone: 4-isopropenylphenol serves as a valuable building block for synthesizing various polymeric materials.
- Crosslinking agent: Di(4-isopropenylphenoxy)alkanes, synthesized by reacting 4-isopropenylphenol with dihaloalkanes, act as effective crosslinking comonomers in styrene polymerization. [] These crosslinked polymers find applications in areas such as sorbents, photoresists, and specialty composites. []
- Branching agent: 1,3-dihydroxy-4,6-bis(o-methyl-O-(4′-hydroxyphenylethyl)benzene, prepared using 4-isopropenylphenol, acts as a branching agent for polycarbonates and polyesters. []
ANone: Yes, research has explored the use of 4-isopropenylphenol derivatives in various applications:
- Antimicrobial additives: Aminomethylated derivatives of 4-isopropenylphenol have shown promise as antimicrobial additives for petroleum products. []
- Sorbents for uranium extraction: Cross-linked copolymers incorporating 4-isopropenylphenol have been investigated for their ability to remove uranium salts from aqueous solutions. [, ] These copolymers demonstrate a high degree of uranium sorption, especially at specific pH levels, making them potential candidates for water purification applications. []
A: While 4-isopropenylphenol itself doesn't have extensively documented environmental impacts, its precursor, bisphenol A (BPA), is a known endocrine disruptor. [, , , , , ] Understanding the degradation pathway of BPA, which includes 4-isopropenylphenol as an intermediate, is crucial for assessing its environmental fate and potential risks. Further research is needed to determine the persistence, bioaccumulation, and toxicity of 4-isopropenylphenol in various environmental compartments. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

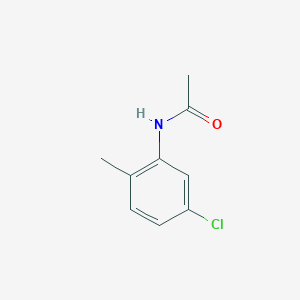


![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)

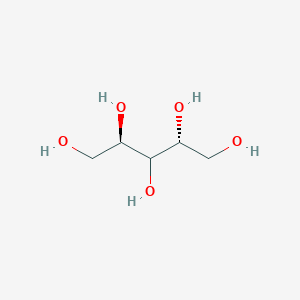
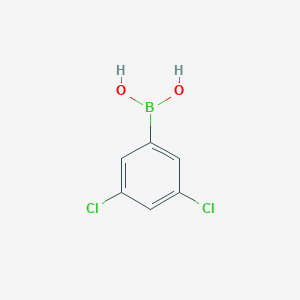
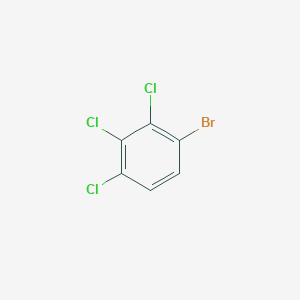
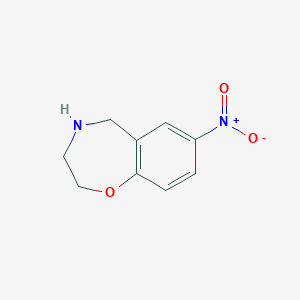
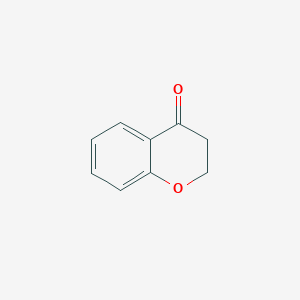
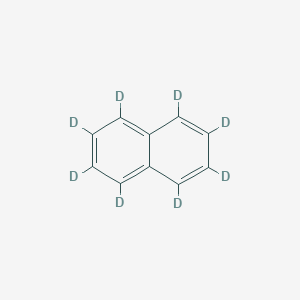
![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)
